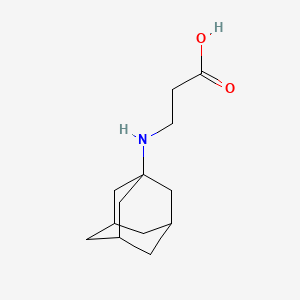
3-(Adamantan-1-ylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Adamantylamino)-propionsaeure is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its rigidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantylamino)-propionsaeure typically involves the reaction of 1-adamantanamine with propionic acid or its derivatives under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide to promote the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(1-Adamantylamino)-propionsaeure may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. This can include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantylamino)-propionsaeure can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The adamantyl group can undergo substitution reactions, often facilitated by halogenation followed by nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantanone derivatives, while reduction can produce adamantylamines.
Scientific Research Applications
3-(1-Adamantylamino)-propionsaeure has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(1-Adamantylamino)-propionsaeure exerts its effects is often related to its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The adamantyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantyl structure but lacks the propionic acid moiety.
3-Amino-1-adamantanol: Contains a hydroxyl group instead of the propionic acid group.
Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness
3-(1-Adamantylamino)-propionsaeure is unique due to the combination of the adamantyl group with the propionic acid moiety, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(1-adamantylamino)propanoic acid |
InChI |
InChI=1S/C13H21NO2/c15-12(16)1-2-14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,1-8H2,(H,15,16) |
InChI Key |
PSURZQXUODKQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















